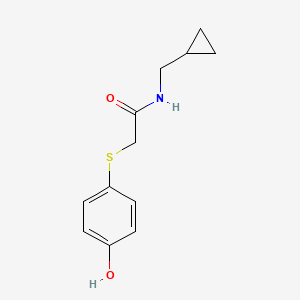

n-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide

Description

N-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide is a synthetic acetamide derivative characterized by a cyclopropylmethyl group attached to the nitrogen atom and a 4-hydroxyphenylthio moiety at the acetamide’s sulfur position. While direct data on its synthesis or applications are absent in the provided evidence, structural analogs suggest it may be synthesized via coupling reactions between 2-((4-hydroxyphenyl)thio)acetic acid and cyclopropylmethylamine under reflux conditions, possibly using sodium acetate as a catalyst . Its structural features—such as the electron-rich 4-hydroxyphenyl group and the strained cyclopropane ring—may confer unique physicochemical properties, including enhanced hydrogen-bonding capacity and metabolic stability compared to simpler acetamides.

Properties

Molecular Formula |

C12H15NO2S |

|---|---|

Molecular Weight |

237.32 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-2-(4-hydroxyphenyl)sulfanylacetamide |

InChI |

InChI=1S/C12H15NO2S/c14-10-3-5-11(6-4-10)16-8-12(15)13-7-9-1-2-9/h3-6,9,14H,1-2,7-8H2,(H,13,15) |

InChI Key |

GMRASKRSFSNRQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC(=O)CSC2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide typically involves the reaction of cyclopropylmethylamine with 2-((4-hydroxyphenyl)thio)acetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The thioacetamide moiety can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted thioacetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thioacetamide moiety may also play a role in the compound’s biological effects by interacting with cellular components and influencing metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between N-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide and its analogs:

Table 1: Comparative Analysis of Acetamide Derivatives

Key Comparisons:

Amine Substituent Effects: The cyclopropylmethyl group in the target compound introduces steric strain and lipophilicity, which may enhance membrane permeability compared to bulkier groups (e.g., tert-butyl in ) or aromatic amines (e.g., 4-bromophenyl in ). Electron-withdrawing groups (e.g., cyanomethyl in ) may reduce basicity of the amine, affecting solubility and receptor binding.

Thio Substituent Diversity: The 4-hydroxyphenylthio moiety in the target compound provides hydrogen-bonding capability, contrasting with non-polar groups like triazinoindole () or electron-deficient pyridinyl-distyryl (). This could enhance interactions with polar biological targets. Thiophene-containing analogs () exhibit antimycobacterial activity, suggesting that the target compound’s phenolic group might confer similar or distinct antimicrobial properties.

Synthetic Approaches :

- Most analogs (e.g., ) are synthesized via acid-amine coupling under reflux with catalysts like sodium acetate. Yields range from 85% () to >95% purity (), indicating reliable methodologies for scalable production.

Biological Activities: Triazinoindole-containing acetamides () are linked to protein modulation, while bromophenyl-thiophene derivatives () show antimycobacterial effects. The target compound’s bioactivity remains speculative but could align with these pathways due to structural similarities.

Biological Activity

n-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide, with the CAS number 1183981-20-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

- Molecular Formula : C₁₂H₁₅NO₂S

- Molecular Weight : 237.32 g/mol

- Structure : The compound features a cyclopropylmethyl group attached to a thioacetamide moiety with a para-hydroxyphenyl substituent.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an anti-cancer agent and its interactions with biological targets.

The compound is believed to exert its effects through:

- Inhibition of Enzymatic Activity : It may interact with specific enzymes involved in cancer cell proliferation.

- Modulation of Receptor Activity : Potential effects on G protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways.

In Vitro Studies

- Anticancer Activity :

- Mechanistic Insights :

In Vivo Studies

A case study involving animal models showed that administration of this compound resulted in reduced tumor sizes compared to controls. The study also reported minimal side effects, highlighting its therapeutic potential .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.